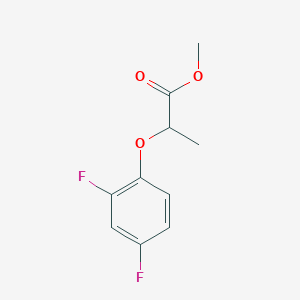![molecular formula C23H24N2O4 B6125154 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone](/img/structure/B6125154.png)
2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as AQ4N and is a prodrug that is activated under hypoxic conditions.
作用机制
AQ4N is a bioreductive prodrug that is activated under hypoxic conditions. The compound is reduced by cellular reductases to form the active metabolite AQ4, which binds to DNA and causes DNA damage. The DNA damage leads to the activation of apoptotic pathways, resulting in the death of cancer cells. AQ4N has been shown to be selective for hypoxic cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
AQ4N has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the efficacy of chemotherapy drugs. AQ4N has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
实验室实验的优点和局限性
AQ4N has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. AQ4N is also selective for hypoxic cells, making it a useful tool for studying the effects of hypoxia on cancer cells. However, AQ4N has limitations in terms of its solubility and toxicity. The compound is poorly soluble in water, which can make it difficult to administer in vivo. AQ4N has also been shown to be toxic to normal cells at high concentrations.
未来方向
There are several future directions for research on AQ4N. One direction is to study the potential use of AQ4N in combination with other chemotherapy drugs to enhance their efficacy. Another direction is to investigate the use of AQ4N in combination with radiation therapy. AQ4N has also been studied for its potential use in imaging hypoxic regions of tumors. Further research is needed to optimize the synthesis of AQ4N and to investigate the potential use of AQ4N in other applications, such as anti-inflammatory therapy.
In conclusion, 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone is a synthetic compound that has potential applications in cancer therapy. The compound acts as a bioreductive prodrug that is activated under hypoxic conditions, leading to the induction of apoptosis in cancer cells. AQ4N has several advantages for lab experiments, but also has limitations in terms of its solubility and toxicity. Further research is needed to investigate the potential use of AQ4N in combination with other chemotherapy drugs and in other applications.
合成方法
The synthesis of 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone involves the reaction of 9,10-anthraquinone-2-carboxylic acid with 1-aminocyclohexane-1-carboxylic acid and 2-(2-hydroxyethylamino)ethanol. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is purified through column chromatography to obtain pure 2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone.
科学研究应用
2-(azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthra-9,10-quinone has been extensively studied for its potential applications in cancer therapy. The compound acts as a bioreductive prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. AQ4N is converted into the active metabolite AQ4, which binds to DNA and causes DNA damage, leading to apoptosis of cancer cells. AQ4N has also been studied for its potential use in combination with other chemotherapy drugs to enhance their efficacy.
属性
IUPAC Name |
2-(azepane-1-carbonyl)-1-(2-hydroxyethylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-14-11-24-20-18(23(29)25-12-5-1-2-6-13-25)10-9-17-19(20)22(28)16-8-4-3-7-15(16)21(17)27/h3-4,7-10,24,26H,1-2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSPMDFRBOBSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthracene-9,10-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-methyl-2-(2-pyridinyl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125095.png)
![4-{1-[(4-chlorophenyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6125102.png)
![ethyl 3-[(3,4-dimethoxyphenyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6125107.png)
![5-{[3-(2-naphthoyl)-1-piperidinyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6125110.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125114.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6125120.png)
![1,5-dimethyl-2-phenyl-4-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6125121.png)
![4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6125123.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B6125146.png)
![2-amino-4-[5-(4-bromophenyl)-2-furyl]-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B6125149.png)
![4-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B6125153.png)

![2-(dimethylamino)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6125172.png)
![2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6125173.png)